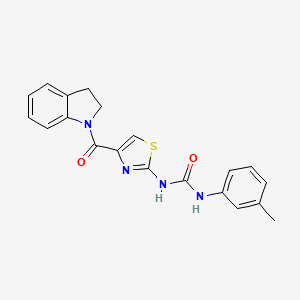

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a urea derivative that has shown potential as an anticancer agent, and its mechanism of action has been the subject of much research.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Properties

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea and its derivatives have been the subject of structural and molecular analysis in various studies. For instance, the compound benzyl 2-[2-(2-thiazoloyl)pyrrolidinoyl]indoline-1-carboxylate, which shares structural similarities, has been analyzed for its conformation, showing a cis N-terminal urethane bond and a trans proline amide bond, with the dipeptide adopting a polyproline II conformation. This study highlights the coplanarity between the ketone carbonyl group and the thiazole ring, indicating potential interactions and stability relevant to biological applications (Tsutsumi et al., 1995).

Vibrational and Electronic Properties

The vibrational and electronic properties of related compounds have been explored through spectroscopic and computational studies. For example, 1-Methyl-2-phenyl-3-(1,3,4-thiadiazol-2-yldiazenyl)-1H-indole (MPI) was investigated for its optimized molecular structure, vibrational spectra, and nonlinear optic (NLO) properties using quantum chemical calculations. This provides insights into the electronic structure and potential photophysical applications of such compounds (Çatıkkaş et al., 2016).

Synthetic Pathways and Chemical Transformations

Research has delved into synthetic routes leading to novel compounds involving the urea moiety. For instance, 1-substituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones reacted with urea to produce diverse compounds depending on the substitution patterns, leading to 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones and other derivatives. Such synthetic versatility is crucial for developing novel pharmaceuticals and materials (Klásek et al., 2003).

Molecular Rearrangements and Derivatives

Further studies have investigated molecular rearrangements leading to new indole and imidazolinone derivatives. This demonstrates the reactive flexibility of compounds containing the indoline and urea groups, paving the way for the synthesis of complex molecules with potential biological activity (Klásek et al., 2007).

Aminothiazole Derivatives and Biological Applications

The synthesis and study of aminothiazole derivatives, which are structurally related to 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea, have revealed diverse biological applications. These studies contribute to understanding the structural features necessary for biological activity and offer a foundation for developing new therapeutics (Adeel et al., 2017).

Propiedades

IUPAC Name |

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-5-4-7-15(11-13)21-19(26)23-20-22-16(12-27-20)18(25)24-10-9-14-6-2-3-8-17(14)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOLSEFPJGEZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2608058.png)

![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)

![{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2608067.png)

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)

![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)